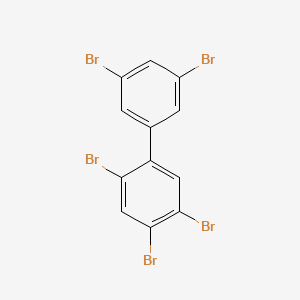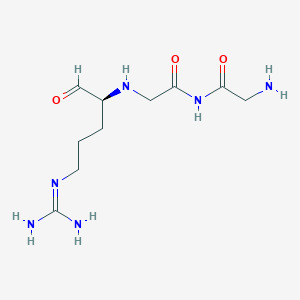![molecular formula C18H24N4O2 B14409293 N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea CAS No. 87653-19-8](/img/structure/B14409293.png)
N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is a synthetic organic compound characterized by its unique structure, which includes a pyridazinone ring and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea typically involves the reaction of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or phenyl derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea
- N,N-Diethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea
Uniqueness
N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The length of the alkyl chain and the position of the pyridazinone ring can significantly influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
87653-19-8 |
|---|---|
Formule moléculaire |
C18H24N4O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,1-diethyl-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
InChI |
InChI=1S/C18H24N4O2/c1-3-21(4-2)18(24)19-13-8-14-22-17(23)12-11-16(20-22)15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3,(H,19,24) |
Clé InChI |
ZOOQNKMFSLSUMF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


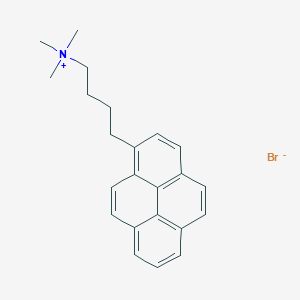
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
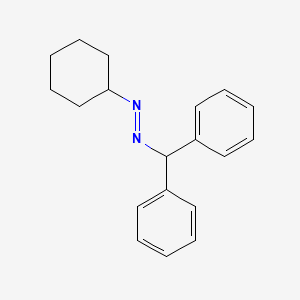

![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
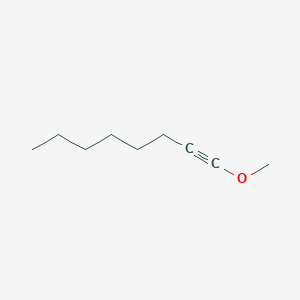
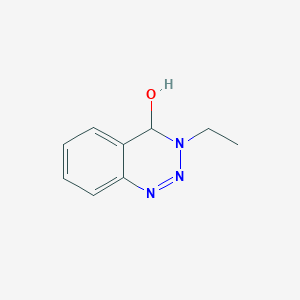
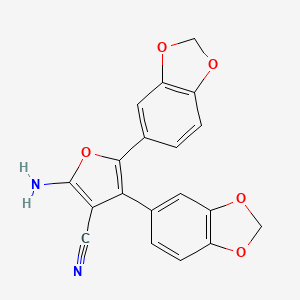
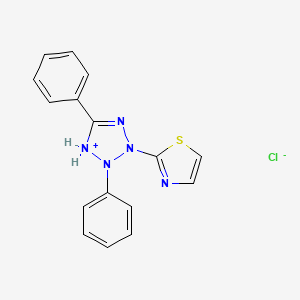
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
